Physical properties and solubility profile of (3AS,6AS)-Hexahydro-1(2H)-pentalenone
Physical properties and solubility profile of (3AS,6AS)-Hexahydro-1(2H)-pentalenone
An In-depth Technical Guide to the Physical Properties and Solubility Profile of (3AS,6AS)-Hexahydro-1(2H)-pentalenone
Introduction: The Structural Significance of a Versatile Bicyclic Ketone
(3AS,6AS)-Hexahydro-1(2H)-pentalenone, a specific stereoisomer of cis-Bicyclo[3.3.0]octan-2-one, is a saturated bicyclic ketone of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its rigid, fused five-membered ring system—the pentalenane skeleton—is a common structural motif found in a wide array of bioactive natural products, including sesquiterpenes and other complex molecules[1]. Understanding the fundamental physical and solubility characteristics of this building block is paramount for its effective use in the synthesis of novel compounds, enabling researchers to design reaction conditions, select appropriate solvent systems for purification, and anticipate the behavior of more complex derivatives in biological assays.
This guide provides a comprehensive overview of the core physicochemical properties of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, grounded in both computational predictions and established scientific principles. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to confidently handle and manipulate this versatile chemical entity.
Core Physical and Chemical Properties
The properties of a molecule are dictated by its structure. (3AS,6AS)-Hexahydro-1(2H)-pentalenone possesses a compact, non-planar hydrocarbon framework, which renders it largely nonpolar. The presence of a single ketone group introduces a site of polarity and a hydrogen bond acceptor, which modestly influences its interactivity and solubility. The lack of rotatable bonds contributes to its conformational rigidity[2][3].
A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | [2] |
| Synonyms | cis-Bicyclo[3.3.0]octan-2-one | [3][4] |
| CAS Number | 32405-37-1 | [2] |
| Molecular Formula | C₈H₁₂O | [2][3] |
| Molecular Weight | 124.18 g/mol | [2][3][4] |
| Exact Mass | 124.088815 Da | [2][3] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Density (Calculated) | 1.039 ± 0.06 g/cm³ (at 20°C) | [5] |
| Boiling Point (Calculated) | 201.6 ± 8.0 °C (at 760 Torr) | [5] |
| Flash Point (Calculated) | 68.7 ± 10.7 °C | [5] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| XLogP3 (Octanol-Water Partition Coefficient) | 1.5 | [2][3][6] |
Solubility Profile: A Quantitative and Qualitative Analysis
The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. The solubility of (3AS,6AS)-Hexahydro-1(2H)-pentalenone is governed by the balance between its nonpolar bicyclic core and the polar ketone functional group.
Aqueous Solubility
Based on computational models, Hexahydro-1(2H)-pentalenone is classified as "slightly soluble" in water, with a calculated solubility of 1.9 g/L at 25°C[5]. This limited solubility is expected, as the large, nonpolar surface area of the C₈ hydrocarbon skeleton dominates the molecule's character, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. The single polar ketone group is insufficient to impart full aqueous miscibility.
Organic Solvent Solubility
The computed octanol-water partition coefficient (XLogP3) of 1.5 provides a quantitative measure of the compound's lipophilicity[2][3][6]. A positive logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. Therefore, (3AS,6AS)-Hexahydro-1(2H)-pentalenone is predicted to be readily soluble in a wide range of common organic solvents.
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | The ketone group can interact favorably via dipole-dipole interactions, and the hydrocarbon body is easily solvated. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvents for moderately polar to nonpolar compounds. |
| Nonpolar | Toluene, Hexanes | Moderate to High | The dominant nonpolar framework ensures good compatibility. |
| Polar Protic | Methanol, Ethanol | Moderate to High | While the solvent's hydrogen bonding is a factor, the compound's overall character allows for good miscibility. |
| Aqueous | Water | Low / Slightly Soluble (1.9 g/L) | The energy required to create a cavity in the water structure is not fully compensated by solute-solvent interactions.[5] |
Experimental Protocol: Determination of Aqueous Thermodynamic Solubility
To move beyond computational predictions and establish a definitive, experimentally validated solubility value, a rigorous protocol is required. The shake-flask method, as outlined in OECD Guideline 105, is the gold-standard approach for determining the thermodynamic solubility of a compound.
Principle: This method involves agitating an excess amount of the solid or liquid test substance in water at a constant temperature until thermodynamic equilibrium is achieved. After phase separation, the concentration of the dissolved substance in the aqueous phase is quantified using a suitable analytical technique. This value represents the true saturation solubility.
Methodology
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Preparation:
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Add an amount of (3AS,6AS)-Hexahydro-1(2H)-pentalenone to a series of vials (n=3 for replicates) that is known to be in excess of its predicted solubility (e.g., 5-10 mg/mL).
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Add a precise volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance) to each vial.
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Causality: Using an excess of the compound is critical to ensure that a saturated solution is formed, which is the definition of thermodynamic solubility.
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Equilibration:
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Seal the vials securely to prevent evaporative loss.
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Place the vials in a temperature-controlled shaker or rotator set to a standard temperature (e.g., 25°C or 37°C).
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Agitate the samples for a minimum of 24 to 48 hours. A preliminary experiment should be conducted to confirm that equilibrium is reached by showing that the measured concentration does not change between, for example, 24 and 48 hours.
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Causality: Sufficient agitation time is necessary to allow the dissolution process to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
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Phase Separation:
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Following equilibration, allow the vials to stand at the same constant temperature to let coarse material settle.
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Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., >10,000 g for 15-20 minutes).
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Causality: This step is crucial to pellet all undissolved microparticulates. Failure to achieve complete phase separation is a common source of erroneously high solubility measurements.
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Sample Analysis:
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Carefully collect a precise aliquot of the clear supernatant from the top of the centrifuged sample. Avoid disturbing the pellet.
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Dilute the aliquot as necessary with the appropriate mobile phase or solvent for the chosen analytical method.
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Quantify the concentration of (3AS,6AS)-Hexahydro-1(2H)-pentalenone using a validated analytical method, such as HPLC-UV or GC-MS, against a standard curve prepared with known concentrations of the compound.
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Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, and the use of a calibration curve allows for the conversion of the instrumental signal into a reliable concentration value.
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Visualizing the Workflow
The logical flow of the shake-flask solubility determination protocol can be visualized as follows.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
(3AS,6AS)-Hexahydro-1(2H)-pentalenone is a bicyclic ketone with a well-defined set of physicochemical properties dominated by its rigid, nonpolar framework and a single polar ketone group. Its character is moderately lipophilic (XLogP3 = 1.5) with a calculated low aqueous solubility (1.9 g/L), indicating excellent solubility in common organic solvents. For researchers in synthetic and medicinal chemistry, these properties are fundamental for practical applications, guiding the selection of solvents for reactions and purification, and providing a basis for understanding the behavior of more complex derivatives. The robust experimental protocol provided herein offers a clear path to validating these computational predictions and establishing a definitive solubility profile essential for advanced research and development.
References
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